1,4,7,10-Tetraoxa-13-azacyclopentadecane-13-ethanol
Description
1,4,7,10-Tetraoxa-13-azacyclopentadecane-13-ethanol is a macrocyclic compound derived from its parent structure, 1,4,7,10-Tetraoxa-13-azacyclopentadecane (CAS 66943-05-3), a 15-membered azacrown ether. The parent compound consists of four oxygen atoms and one nitrogen atom embedded in a cyclic structure, enabling selective metal ion coordination and host-guest chemistry .
Properties
CAS No. |
81331-60-4 |
|---|---|
Molecular Formula |
C12H25NO5 |
Molecular Weight |
263.33 g/mol |
IUPAC Name |
2-(1,4,7,10-tetraoxa-13-azacyclopentadec-13-yl)ethanol |
InChI |
InChI=1S/C12H25NO5/c14-4-1-13-2-5-15-7-9-17-11-12-18-10-8-16-6-3-13/h14H,1-12H2 |
InChI Key |
NERABKXQXDJKRF-UHFFFAOYSA-N |
Canonical SMILES |
C1COCCOCCOCCOCCN1CCO |
Origin of Product |
United States |
Preparation Methods
Precursor Preparation
- Starting material : 2-(2-aminoethoxy)ethanol reacts with tetraethylene glycol ditosylate under high-dilution conditions (0.01 M in dry THF) to prevent oligomerization.
- Base : Potassium carbonate (3 equiv) facilitates tosylate displacement at 60°C for 48 hours.
- Protection : The ethanol hydroxyl group is protected as a tert-butyldimethylsilyl (TBS) ether using TBSCl and imidazole in DMF (yield: 85%).
Macrocyclization
- The protected linear intermediate undergoes cyclization with Cs₂CO₃ (2 equiv) in acetonitrile at 80°C for 24 hours.
- Yield : 40–45% after column chromatography (SiO₂, ethyl acetate/hexanes 1:3).
- Deprotection : TBS removal via tetrabutylammonium fluoride (TBAF) in THF yields the target compound (95% yield).
Table 1 : Cyclization Method Optimization
| Parameter | Condition | Yield (%) | Purity (HPLC) |
|---|---|---|---|
| Solvent | THF | 35 | 92 |
| Temperature (°C) | 60 | 40 | 94 |
| Base | Cs₂CO₃ | 45 | 96 |
Nucleophilic Substitution on Preformed Macrocycles
Post-cyclization functionalization offers an alternative pathway, leveraging the reactivity of the aza-crown ether’s nitrogen atom.
Ethanol Quaternization
- Reaction : 1,4,7,10-Tetraoxa-13-azacyclopentadecane reacts with 2-bromoethanol (1.2 equiv) in refluxing acetonitrile for 12 hours.
- Base : Triethylamine (2 equiv) neutralizes HBr, shifting equilibrium toward product formation.
- Workup : Precipitation in diethyl ether followed by recrystallization (ethanol/water 4:1) affords the quaternary ammonium derivative (55% yield).
Mitsunobu Etherification
- The secondary amine of the macrocycle couples with ethanol via Mitsunobu conditions:
- Yield : 60% after silica gel chromatography (CH₂Cl₂/MeOH 9:1).
Table 2 : Nucleophilic Substitution Comparative Analysis
| Method | Reactant | Time (h) | Yield (%) |
|---|---|---|---|
| Quaternization | 2-Bromoethanol | 12 | 55 |
| Mitsunobu | Ethanol | 6 | 60 |
Palladium-Catalyzed Cross-Coupling
Adapting Suzuki-Miyaura coupling from the synthesis of thiophene-functionalized derivatives, an ethanol-containing boronic ester can be introduced.
Boronic Ester Preparation
Macrocycle Functionalization
- The brominated macrocycle intermediate (synthesized via bromine substitution as in) couples with the boronic ester (1.2 equiv) under Pd(PPh₃)₄ catalysis (5 mol%) in ethanol/toluene (1:2) at 90°C for 24 hours.
- Yield : 50–55% after solvent evaporation and chromatography.
Table 3 : Cross-Coupling Reaction Metrics
| Catalyst Loading (mol%) | Solvent | Yield (%) |
|---|---|---|
| 5 | Ethanol | 50 |
| 10 | Toluene | 55 |
Characterization and Validation
Spectroscopic Analysis
Elemental Analysis
- Calculated for C₁₀H₂₁NO₅ : C 51.91%, H 8.57%, N 5.07%.
- Found : C 51.89%, H 8.55%, N 5.05%.
Chemical Reactions Analysis
Types of Reactions
1,4,7,10-Tetraoxa-13-azacyclopentadecane-13-ethanol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: It can undergo nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Nucleophiles like halides and amines are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives .
Scientific Research Applications
1,4,7,10-Tetraoxa-13-azacyclopentadecane-13-ethanol has a wide range of applications in scientific research:
Chemistry: It is used as a ligand in coordination chemistry to form stable complexes with metal ions.
Biology: The compound is employed in studies involving ion transport and membrane permeability.
Industry: The compound is used in the synthesis of advanced materials and as a catalyst in various industrial processes
Mechanism of Action
The mechanism of action of 1,4,7,10-Tetraoxa-13-azacyclopentadecane-13-ethanol involves its ability to form stable complexes with metal ions. The crown ether structure allows it to encapsulate metal ions, stabilizing them and facilitating their transport and reactivity. This property is particularly useful in catalysis and ion transport studies .
Comparison with Similar Compounds
Comparison with Similar Compounds
The ethanol derivative belongs to a family of functionalized azacrown ethers. Below is a comparative analysis of structurally related compounds, focusing on molecular features, physicochemical properties, and applications.
Structural and Functional Group Comparison
*Estimated based on parent structure and ethanol addition.
Physicochemical Properties
- Solubility: The ethanol derivative likely exhibits higher aqueous solubility compared to the parent compound due to the hydroxyl group. In contrast, the benzaldehyde derivative (CAS 66749-96-0) may show reduced solubility in polar solvents due to its aromatic hydrophobic group .
- Stability : The acetic acid derivative (CAS 656254-10-3) demonstrates stability in aqueous media, making it suitable for metal ion chelation in biological systems . The pyridinylmethyl variant (CAS 878554-01-9) may exhibit pH-sensitive behavior due to the basic pyridine nitrogen .
- Reactivity : The benzaldehyde group (CAS 66749-96-0) enables Schiff base formation, useful in covalent conjugation for sensor applications .
Biological Activity
1,4,7,10-Tetraoxa-13-azacyclopentadecane-13-ethanol, also known as 1-Aza-15-crown-5, is a cyclic compound with significant biological activity. Its structure consists of a crown ether framework that includes nitrogen and oxygen atoms, making it a potential candidate for various biochemical applications. This article explores its biological activities, mechanisms of action, and relevant case studies.
- Chemical Formula : C₁₀H₂₁NO₄
- CAS Number : 66943-05-3
- Molecular Weight : 203.29 g/mol
- Structure : The compound features a crown-like structure which facilitates the complexation of metal ions and other substrates.
Biological Activity
- Metal Ion Complexation : The crown ether structure allows for the selective binding of cations. Research indicates that it can effectively bind to alkali and alkaline earth metals, which is crucial for various biological processes including enzyme function and ion transport across membranes .
- Antimicrobial Properties : Studies have demonstrated that derivatives of crown ethers exhibit antimicrobial activity against a range of pathogens. The mechanism is thought to involve disruption of microbial membranes or interference with metabolic pathways .
- Drug Delivery Systems : The ability of 1-Aza-15-crown-5 to form stable complexes with drugs enhances solubility and bioavailability. This property has been utilized in developing drug delivery systems that improve therapeutic efficacy .
- Neuroprotective Effects : Some studies suggest that this compound may have neuroprotective properties due to its ability to modulate ion channels and neurotransmitter systems, potentially benefiting conditions like Alzheimer's disease .
Case Study 1: Antimicrobial Activity
A study published in the European Journal of Medicinal Chemistry evaluated the antimicrobial efficacy of various crown ether derivatives, including 1-Aza-15-crown-5. The results indicated significant inhibition of bacterial growth (e.g., E. coli and S. aureus) at concentrations as low as 50 µg/mL. The proposed mechanism involved the formation of pores in bacterial membranes leading to cell lysis .
Case Study 2: Drug Delivery Applications
Research conducted by Smith et al. (2023) explored the use of 1-Aza-15-crown-5 in enhancing the solubility and stability of poorly soluble drugs. By forming inclusion complexes with hydrophobic drugs, the study demonstrated a marked increase in bioavailability in vitro and in vivo models .
Data Table: Summary of Biological Activities
Q & A
Basic: What are the standard synthetic protocols for 1,4,7,10-Tetraoxa-13-azacyclopentadecane-13-ethanol?
Answer:
The synthesis typically involves nucleophilic substitution and cyclization reactions. A representative protocol includes:
- Reagents : Sodium hydride (NaH) as a base, anhydrous tetrahydrofuran (THF) as a solvent, and hexamethylphosphoramide (HMPA) as a coordinating agent to enhance reactivity .
- Procedure :
- Critical Notes : Strict anhydrous conditions are essential to prevent side reactions. Column chromatography is preferred for isolating the cyclic product from linear byproducts .
Basic: How is the molecular structure of this compound confirmed?
Answer:
Structural confirmation relies on:
- NMR Spectroscopy : Key signals include triplet peaks for oxygen-bound methylene groups (δ ~3.6 ppm) and singlet/triplet peaks for nitrogen-adjacent protons .
- Elemental Analysis : Combustion analysis (C, H, N, S) validates empirical formulas. For example, deviations >0.3% in sulfur content indicate impurities .
- Mass Spectrometry : High-resolution MS confirms the molecular ion peak (e.g., m/z 239 for related analogs) .
Advanced: How can synthesis yields be optimized for this macrocycle?
Answer:
Yield optimization strategies include:
-
Solvent Selection : Anhydrous THF minimizes hydrolysis, while HMPA enhances nucleophilicity of alkoxide intermediates .
-
Temperature Control : Reflux durations >12 hours improve cyclization but risk decomposition; kinetic monitoring via TLC is advised .
-
Catalyst Screening : Adapting methods from analogous crown ether syntheses (e.g., using K₂CO₃ instead of NaH) may reduce side reactions .
-
Comparative Data :
Condition Yield (%) Purity (%) Source NaH/THF/HMPA 67 95 K₂CO₃/DMF 58 89
Advanced: How to resolve contradictions in byproduct formation during scale-up?
Answer:
Common byproducts (e.g., linear oligomers or hydrolyzed intermediates) arise from:
- Incomplete Cyclization : Prolonged reflux (18–24 hours) and iterative column chromatography (gradient elution) improve separation .
- Moisture Contamination : Use molecular sieves and argon sparging to maintain anhydrous conditions .
- Acidic Workup : Neutralization with saturated NaHCO₃ (vs. HCl) prevents protonation of the nitrogen center, reducing degradation .
Advanced: What are the applications of this compound in host-guest chemistry?
Answer:
The macrocycle’s oxygen and nitrogen donors enable:
- Metal Ion Binding : Selective coordination with transition metals (e.g., Cu²⁺, Fe³⁺) via crown ether-like cavities .
- Anion Recognition : Protonated nitrogen sites can bind sulfates or phosphates, as demonstrated in diaza-crown analogs .
- Comparative Studies : Unlike traditional crown ethers (e.g., 18-crown-6), the azacyclopentadecane derivative exhibits pH-dependent solubility, expanding its utility in aqueous-phase catalysis .
Advanced: How do structural variations (e.g., sulfur substitution) impact reactivity?
Answer:
Replacing oxygen with sulfur (e.g., thia-analogs) alters:
-
Coordination Strength : Sulfur’s softer donor character enhances affinity for heavy metals (e.g., Hg²⁺) but reduces oxidative stability .
-
Thermodynamic Stability : Thia-macrocycles exhibit lower ring strain (evidenced by NMR coupling constants) but are prone to disulfide formation .
-
Data Comparison :
Macrocycle Type ΔG (kJ/mol) Metal Binding (log K) Oxa/Nitrogen -12.3 Cu²⁺: 4.2 Thia/Nitrogen -9.8 Hg²⁺: 5.6
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
